

sodium orthovanadate different cancer cell line effects

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Compound Focus: Sodium orthovanadate

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Anticancer Effects Across Cell Lines

The following table summarizes the documented effects of **sodium orthovanadate** on various human cancer cell lines.

Cancer Type	Cell Line	Reported Effects of Sodium Orthovanadate	Key Findings
Anaplastic Thyroid Carcinoma	8505C	Inhibits cell viability, induces G2/M cell cycle arrest, stimulates apoptosis, reduces mitochondrial membrane potential [1].	Effects confirmed both in vitro and in vivo in a nude mouse xenograft model [1].
Lung Cancer	A549	Time- and dose-dependent growth inhibition; induces apoptosis [2].	At 20 μ M, growth inhibition was ~65% after 72 hrs; induces similar levels of apoptosis as paclitaxel [2].
Prostate Cancer	DU145	Time- and dose-dependent growth inhibition; induces apoptosis [2].	Highly sensitive; 20 μ M SOV caused ~98% growth inhibition after 72 hrs [2].

Cancer Type	Cell Line	Reported Effects of Sodium Orthovanadate	Key Findings
Renal Cancer	HTB44	Growth inhibition at higher concentrations [2].	Less sensitive; 20 μ M SOV caused ~50% growth inhibition; did not induce significant apoptosis at \leq 15 μ M [2].
Triple-Negative Breast Cancer	MDA-MB-231	Inhibits ectophosphatase activity, cell proliferation, adhesion, and migration [3].	Higher ectophosphatase activity in this cell line compared to MCF-7 and MCF-10 cells [3].
Oral Squamous Cell Carcinoma	Not Specified	Inhibits proliferation and triggers apoptosis [4].	Identified as a promising therapeutic strategy [4].
Acute Myeloid Leukemia	HL60 & HL60/A	Inhibits cell growth in vitro [4].	Effective on both the parent cell line and the adriamycin-resistant subline (HL60/A) [4].

Key Experimental Protocols

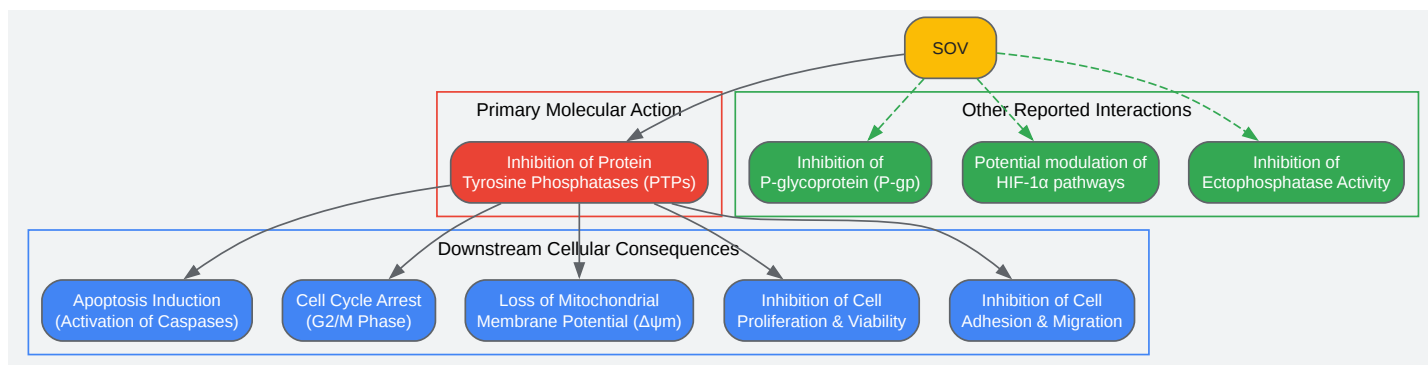
To evaluate the effects of SOV, researchers employ standardized laboratory techniques. Here is a summary of common protocols based on the cited literature.

Assay Type	General Protocol Summary	Key Reagents & Tools
Cell Viability / Proliferation	Cells are seeded in plates, treated with a concentration gradient of SOV for 1-6 days. Viability is measured by adding a reagent like CCK-8, which produces a color change quantified by a microplate reader [1].	CCK-8 [1], MTT [2], or XTT [5] kits.
Apoptosis Analysis	After SOV treatment, cells are stained with fluorescent dyes and analyzed by flow cytometry to	FITC Annexin V, Propidium Iodide (PI) [1] or HOECHST33258 [2].

Assay Type	General Protocol Summary	Key Reagents & Tools
	distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [1].	
Cell Cycle Analysis	Treated cells are fixed, stained with a DNA-binding dye, and analyzed by flow cytometry. The DNA content histogram determines the percentage of cells in G1, S, and G2/M phases [1].	Cell Cycle Staining Kit (e.g., BD Biosciences [1]).
Mitochondrial Membrane Potential ($\Delta\psi_m$)	Cells are treated with SOV and then incubated with the JC-1 dye. In healthy cells, the dye aggregates and emits red light; in apoptotic cells, it remains monomeric and emits green light. The shift is viewed under a microscope or quantified [1].	JC-1 dye [1].
Preparation of SOV Solution	SOV stock solution (e.g., 500 mM) is prepared by dissolving in water, adjusting to pH 10 with HCl, and boiling until colorless to prevent harmful decavanadate formation. Aliquots are stored at -20°C [6].	Sodium orthovanadate, HCl, NaOH [6].

Mechanisms of Action Signaling Pathway

SOV primarily acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) [4]. This inhibition disrupts cellular signaling, leading to multiple anti-cancer effects. The diagram below illustrates the key mechanisms and pathways involved.



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Key Insights for Research Applications

- **Collateral Sensitivity in MDR Cells:** Some tyrosine kinase inhibitors (TKIs) like Si306 show **collateral sensitivity**, meaning they are more effective against multidrug-resistant (MDR) cancer cells (e.g., NCI-H460/R lung cancer) than their parental counterparts [7]. SOV has also been shown to overcome sorafenib resistance in hepatocellular carcinoma [4].
- **Preparation is Critical:** SOV tends to form inactive decavanadate polymers in solution. For experimental use, it must be activated by adjusting the pH to 10 and boiling until colorless, then stored in aliquots at -20°C [6].
- **Versatile Research Tool:** Beyond direct anti-cancer studies, SOV is widely used in lysis buffers (at 1-2 mM) to preserve the tyrosine phosphorylation state of proteins during western blot analysis [8] [5].

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